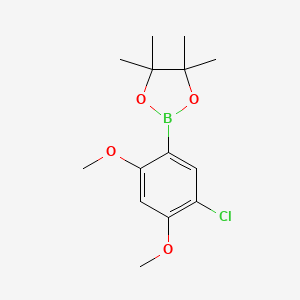
4-trifluoromethanesulfonylbutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-trifluoromethanesulfonylbutanoic acid, or 4-TFMSA, is a carboxylic acid with a trifluoromethanesulfonyl group attached to the fourth carbon of a butanoic acid backbone. This compound is a highly versatile reagent and has been used in a variety of scientific applications, such as organic synthesis, biochemical research, and drug development. This article will discuss the synthesis method of 4-TFMSA, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
科学的研究の応用
4-TFMSA has a wide range of scientific research applications, including organic synthesis, biochemical research, and drug development. It is commonly used as a reagent in the synthesis of organic compounds, such as amides and amines. It is also used as a catalyst in the synthesis of peptides and proteins. In addition, 4-TFMSA is used in biochemical research to study the structure and function of proteins and enzymes. It is also used in drug development to study the pharmacokinetics and pharmacodynamics of drugs.
作用機序
4-TFMSA acts as a catalyst in organic synthesis reactions by activating the substrate and increasing the reaction rate. It also acts as a strong acid, which can be used to break down proteins and other macromolecules. In biochemical research, 4-TFMSA can be used to study the structure and function of proteins and enzymes by altering their structure and activity. In drug development, 4-TFMSA can be used to study the pharmacokinetics and pharmacodynamics of drugs by altering their absorption, distribution, metabolism, and excretion.
Biochemical and Physiological Effects
4-TFMSA has been shown to have a range of biochemical and physiological effects. In biochemical research, it has been used to study the structure and function of proteins and enzymes by altering their structure and activity. In drug development, it has been used to study the pharmacokinetics and pharmacodynamics of drugs by altering their absorption, distribution, metabolism, and excretion. In addition, 4-TFMSA has been used to study the effects of drugs on cells and tissues by altering their biochemical and physiological properties.
実験室実験の利点と制限
The use of 4-TFMSA in laboratory experiments offers several advantages. It is a highly versatile reagent that can be used in a wide range of organic synthesis reactions. It is also a strong acid, which can be used to break down proteins and other macromolecules. In addition, 4-TFMSA can be used to study the structure and function of proteins and enzymes, as well as the pharmacokinetics and pharmacodynamics of drugs.
However, there are some limitations to the use of 4-TFMSA in laboratory experiments. It is a toxic compound and should be handled with care. In addition, 4-TFMSA can interfere with some biochemical and physiological processes, and should be used with caution in experiments involving cells and tissues.
将来の方向性
The use of 4-TFMSA in scientific research is expected to continue to expand in the future. Potential future directions include the use of 4-TFMSA in the synthesis of new organic compounds, the study of the structure and function of proteins and enzymes, and the development of new drugs. In addition, 4-TFMSA could be used to study the effects of drugs on cells and tissues, and to develop new methods for drug delivery. Finally, 4-TFMSA could be used to study the pharmacokinetics and pharmacodynamics of drugs and to develop new methods of drug targeting.
合成法
4-TFMSA can be synthesized from 4-bromobutanoic acid, trifluoromethanesulfonyl chloride, and a base such as sodium hydroxide or potassium hydroxide. The reaction is typically conducted in an aqueous solution at room temperature. The trifluoromethanesulfonyl chloride reacts with the 4-bromobutanoic acid to form 4-TFMSA and hydrobromic acid. The hydrobromic acid is then neutralized by the base, forming water and a salt. The 4-TFMSA is then isolated from the reaction mixture by extraction.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-trifluoromethanesulfonylbutanoic acid involves the reaction of butyric acid with trifluoromethanesulfonic anhydride in the presence of a catalyst.", "Starting Materials": [ "Butyric acid", "Trifluoromethanesulfonic anhydride", "Catalyst (e.g. 4-dimethylaminopyridine)" ], "Reaction": [ "Add the catalyst to a solution of butyric acid in anhydrous dichloromethane", "Slowly add trifluoromethanesulfonic anhydride to the solution while stirring at room temperature", "Heat the reaction mixture to reflux for several hours", "Cool the mixture and add water to quench the reaction", "Extract the product with dichloromethane", "Dry the organic layer with anhydrous sodium sulfate", "Concentrate the solution under reduced pressure to obtain 4-trifluoromethanesulfonylbutanoic acid as a white solid" ] } | |
CAS番号 |
1864307-08-3 |
製品名 |
4-trifluoromethanesulfonylbutanoic acid |
分子式 |
C5H7F3O4S |
分子量 |
220.2 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



